molecular formula C19H22N6O4S B6534921 N-[5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl]-4-(piperidine-1-sulfonyl)benzamide CAS No. 1172475-20-5

N-[5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl]-4-(piperidine-1-sulfonyl)benzamide

Cat. No. B6534921
CAS RN: 1172475-20-5
M. Wt: 430.5 g/mol
InChI Key: LFGPMKJLVXTALH-UHFFFAOYSA-N
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Description

The compound “N-[5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl]-4-(piperidine-1-sulfonyl)benzamide” is a complex organic molecule. It contains several functional groups including a pyrazole ring, an oxadiazole ring, a piperidine ring, and a benzamide group. These functional groups suggest that the compound could have interesting chemical and biological properties .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The pyrazole and oxadiazole rings are heterocyclic structures containing nitrogen atoms, which can participate in various types of chemical reactions .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the various functional groups present. The pyrazole and oxadiazole rings, for example, might undergo reactions at the nitrogen atoms. The benzamide group could participate in reactions involving the carbonyl group or the amide nitrogen .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple nitrogen atoms might make it a good hydrogen bond acceptor, influencing its solubility in different solvents .

Mechanism of Action

Mode of Action

The exact mode of action of this compound is currently unknown. Given its structural features, it may interact with its targets via non-covalent interactions such as hydrogen bonding, pi-stacking, and van der Waals forces. These interactions could potentially alter the conformation or activity of the target proteins, leading to changes in cellular processes .

Biochemical Pathways

Without specific information on the compound’s targets, it’s challenging to outline the exact biochemical pathways it affects. Based on its structure, it may potentially interfere with pathways involving pyrazole or oxadiazole moieties .

Pharmacokinetics

Its pharmacokinetic profile, including aspects such as bioavailability, half-life, volume of distribution, and clearance rate, remains to be determined .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors like its reactivity, toxicity, and potential uses. Without specific information, it’s hard to make general statements .

Future Directions

The future research directions for this compound could include exploring its potential uses, studying its reactivity with various reagents, and investigating its physical and chemical properties in more detail .

properties

IUPAC Name

N-[5-(2,5-dimethylpyrazol-3-yl)-1,3,4-oxadiazol-2-yl]-4-piperidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N6O4S/c1-13-12-16(24(2)23-13)18-21-22-19(29-18)20-17(26)14-6-8-15(9-7-14)30(27,28)25-10-4-3-5-11-25/h6-9,12H,3-5,10-11H2,1-2H3,(H,20,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFGPMKJLVXTALH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N6O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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